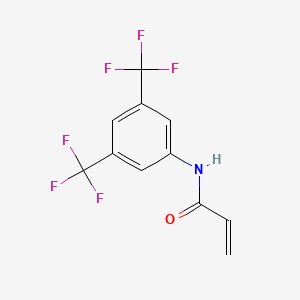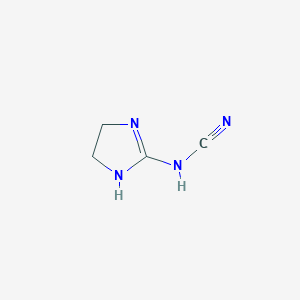
N-(3,5-双(三氟甲基)苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” is a chemical compound with the linear formula C21H19F6NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” is 415.382 . For a more detailed molecular structure, you may need to refer to a dedicated chemical database or resource.Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” are not available, compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to play a significant role in various organic transformations .科学研究应用
溶解性和聚合性质N-[(4-溴-3,5-二氟)苯基]丙烯酰胺是该化合物的变体,在甲醇-乙醇溶液中显示出显着的溶解性,表明其在聚合工艺中的潜在用途。研究其溶解性对于工业产品和工艺设计至关重要,因为它有助于理解化合物在不同溶剂成分和不同温度下的行为 (Yao 等,2010)。
在有机合成中的反应性一项关于苯基碘双(三氟乙酸盐) (PIFA) 介导的 N-芳基肉桂酰胺反应生成 3-芳基喹啉-2-酮衍生物的研究展示了 3,3-二取代丙烯酰胺中芳基迁移过程中的高区域选择性。这突出了该化合物的反应性和在合成特定有机结构中的有用性,在各个领域具有潜在应用 (Liu 等,2016)。
抗菌特性N-[3,5-双(三氟甲基)苯基]丙烯酰胺衍生物已被合成并表征为潜在的抗菌剂。特定的衍生物对耐甲氧西林金黄色葡萄球菌分离株表现出亚微摩尔活性,并对结核分枝杆菌具有活性,表明它们在医学应用中的潜力 (Bąk 等,2020)。
在牙科材料中的应用该化合物的衍生物,特别是 N-烷基-N-(膦酰乙基)取代的 (甲基)丙烯酰胺,显示出比羧酸酯更好的水解稳定性,使其适合作为牙科应用中的粘合单体。它们对牙釉质和牙本质表现出很强的粘附力,突出了它们在牙科材料科学中的潜力 (Klee 和 Lehmann,2009)。
变色材料的创新N-(2-羟基-5-(1-(4-羟基苯基)-3-氧代-1,3-二氢异苯并呋喃-1-基)苄基)丙烯酰胺和相关化合物被用于制造变色材料。这些化合物与丙烯酸和其他物质的共聚导致水溶性 pH 敏感线性聚合物的合成,该聚合物在各个领域具有潜在应用,包括传感材料和指示剂 (Fleischmann 等,2012)。
未来方向
The future directions for “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” and similar compounds seem promising, especially in the field of organic chemistry. The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations, and there is ongoing research to further expand the applications of (thio)urea-based catalysts .
作用机制
Target of Action
N-(3,5-bis(trifluoromethyl)phenyl)acrylamide, also known as N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide, is a cysteine-reactive small-molecule fragment . It is used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound acts as an electrophilic scout fragment, which can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The compound plays a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Pharmacokinetics
The compound’s bioavailability would be influenced by its physicochemical properties, such as its molecular weight of 30560 .
Result of Action
The compound’s action results in the degradation of targeted proteins . This can have a significant impact on cellular processes, potentially leading to changes in cell behavior or viability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, safety precautions should be taken when handling and using the compound due to its potential hazards .
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKOZLZNWNAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586395-04-2 |
Source


|
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)


![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)

![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)


![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)
